![molecular formula C19H26N2O3 B3058086 4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one CAS No. 87693-75-2](/img/structure/B3058086.png)
4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one
Overview
Description
4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Positron Emission Tomography Radiotracers : Analogues of σ receptor ligand, similar in structure to 4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one, are explored for potential use as positron emission tomography radiotracers in oncology, owing to their reduced lipophilicity and added polar functionality (Abate et al., 2011).
Ligands for Melanocortin Receptors : Piperazine analogues have been synthesized and characterized as ligands for melanocortin receptors. Their structure and pharmacological properties are studied for potential applications in treating conditions related to these receptors (Mutulis et al., 2004).
Antimicrobial Activity : Certain derivatives of piperazine, including those structurally related to this compound, exhibit promising antimicrobial activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).
Metabolism Study : The compound's metabolism has been studied in the context of novel antidepressants, helping to understand its oxidative metabolism pathways and the enzymes involved (Hvenegaard et al., 2012).
Anticonvulsant and Antimicrobial Activities : Derivatives of piperazine have been synthesized and evaluated for potential anticonvulsant and antimicrobial activities, contributing to the understanding of their therapeutic potential (Aytemir et al., 2004).
Estrogen Receptor Binding Affinity and Molecular Docking : Certain piperazine-chromene and quinoline conjugates have been studied for their binding affinity to estrogen receptors and their anti-proliferative activities, enhancing the knowledge of their use in cancer therapy (Parveen et al., 2017).
Analgesic Activities and Structure-Activity Relationships : The structure-activity relationships of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines have been explored to understand their analgesic activities (Natsuka et al., 1978).
Supramolecular Assemblies : The compound's potential in forming supramolecular networks and structures has been investigated, providing insights into its application in material science and nanostructures (Chen & Peng, 2008).
Bioactivities of Mannich Bases with Piperazines : Mannich bases containing piperazines have been synthesized and evaluated for their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects (Gul et al., 2019).
Dopamine Transporter Ligands : Research on hydroxyl-containing derivatives of piperazine as potential cocaine-abuse therapeutic agents highlights the compound's significance in addiction treatment (Hsin et al., 2002).
properties
IUPAC Name |
4-(cyclohexanecarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-17-13-20(19(24)16-9-5-2-6-10-16)14-18(23)21(17)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,22H,2,5-6,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWGVJCAPYTBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(N(C(=O)C2)CCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391589 | |
Record name | ST048623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87693-75-2 | |
Record name | ST048623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.